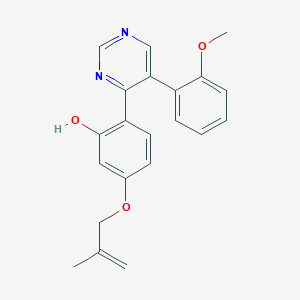

![molecular formula C17H20N2O3S B2739262 4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine CAS No. 339017-01-5](/img/structure/B2739262.png)

4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial Activity Modulation

4-(Phenylsulfonyl) morpholine, related to the chemical structure of interest, demonstrates potential in antimicrobial applications. A study investigated its antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and strains of Candida. The compound showed significant modulating activity when combined with amikacin against P. aeruginosa, reducing the minimum inhibitory concentration (MIC) substantially, highlighting its potential in combating multidrug-resistant microbial strains (Oliveira et al., 2015).

Chemical Synthesis and Modifications

Research on the sulfenylation of pyrroles and indoles with compounds including morpholine derivatives demonstrates the utility of these chemical structures in synthesizing substituted pyrroles and indoles. This process facilitates the creation of compounds with potential applications in various fields, including pharmaceuticals and materials science (Gilow et al., 1991).

Topical Drug Delivery

In the development of prodrugs for topical drug delivery, novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen were synthesized. These compounds showed enhanced skin permeation compared to naproxen itself, indicating the role of morpholine derivatives in improving the delivery of therapeutic agents through the skin (Rautio et al., 2000).

Odorless Chemical Oxidations

Morpholine derivatives have been employed as odorless substitutes for dimethyl sulfide and dimethyl sulfoxide in Corey–Kim and Swern oxidations. This innovation reduces the unpleasant odors associated with these reactions and simplifies the purification process, showing the versatility of morpholine in organic synthesis (Nishide et al., 2004).

Electrophosphorescent Materials

Research on bis-sulfone small molecules, including phenylsulfonyl derivatives, as hosts for phosphor iridium complexes in blue-green organic light-emitting devices (OLEDs) demonstrates the utility of these compounds in electronics. The study highlights the potential of sulfone-based materials in creating efficient, high-performance OLEDs (Kim et al., 2011).

特性

IUPAC Name |

4-[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-13-12-14(2)18-17(19-8-10-22-11-9-19)16(13)23(20,21)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKJKPDFNMSLGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[5.2.0]non-8-ene-8-carboxylic acid](/img/structure/B2739179.png)

![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2739181.png)

![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)

![Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride](/img/structure/B2739194.png)

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)

![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone](/img/structure/B2739200.png)